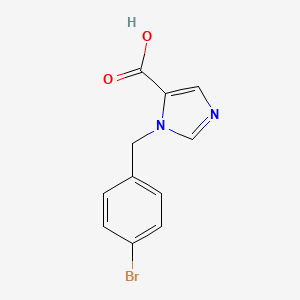
1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” is a derivative of imidazole, which is a heterocyclic aromatic organic compound. This compound has a bromobenzyl group attached at the 1-position and a carboxylic acid group at the 5-position of the imidazole ring .
Molecular Structure Analysis
The molecular structure of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring at the 1-position would be a bromobenzyl group, and at the 5-position, a carboxylic acid group .Chemical Reactions Analysis
The reactivity of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would likely be influenced by the electron-withdrawing bromine atom on the benzyl group, as well as the electron-donating nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
A study describes a synthetic approach to the imidazo[1,5-a]imidazole scaffold, demonstrating the utility of bromo-substituted compounds in functionalization reactions, such as Suzuki–Miyaura cross-coupling, to access diversified libraries of imidazole derivatives (Loubidi et al., 2016). This methodology could be relevant for derivatives of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid in creating targeted molecules for research and development.
Catalysis and Reaction Development
Research on the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids highlights the role of imidazole derivatives in synthesizing key building blocks for pharmaceuticals, showcasing the process's efficiency and environmental benefits (Carneiro et al., 2015). This method may be adapted for synthesizing compounds related to 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid, contributing to greener chemistry practices.
Material Science and Dye Adsorption
A metal-organic framework (MOF) study demonstrates the material's efficiency in dye adsorption, relevant for environmental cleanup applications. The synthesis involves carboxylic acid derivatives and showcases the potential of imidazole-based compounds in constructing MOFs with high adsorption capacities (Zhao et al., 2020). This research could guide the design of new materials using 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid for environmental remediation.
Antimicrobial and Cytotoxicity Studies
A study on symmetrically and non-symmetrically benzyl-substituted N-heterocyclic carbene–silver complexes, including imidazole derivatives, reveals their antimicrobial and cytotoxic properties. These findings suggest the potential use of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid in developing antimicrobial agents or in cancer research (Patil et al., 2010).
Coordination Chemistry and Sensing Applications
Research on lanthanide-organic frameworks constructed with imidazole dicarboxylate-based ligands highlights their luminescence properties, which could be exploited in sensing applications. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating the potential of imidazole-based compounds in designing fluorescence sensors (Shi et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds such as 1,2,5,6-tetrasubstituted benzimidazoles have been investigated as androgen receptor antagonists .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely applied in carbon–carbon bond-forming reactions, involves a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLMWXJODNMOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)

![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)


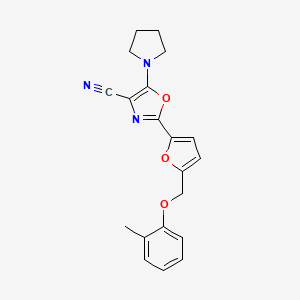
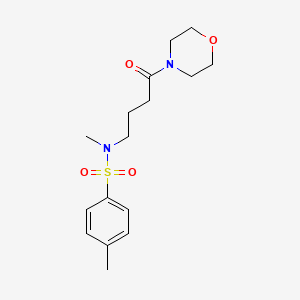
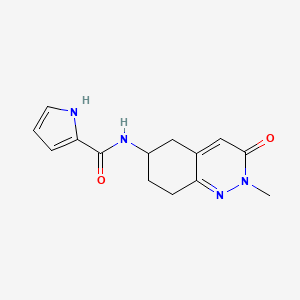
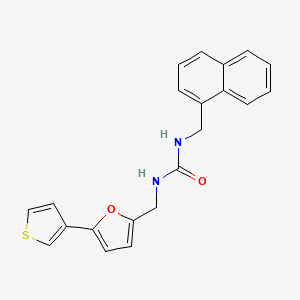
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2592892.png)


![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)
